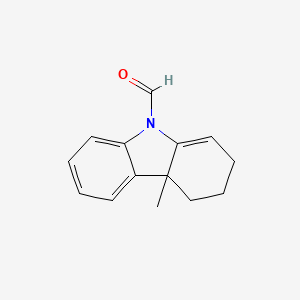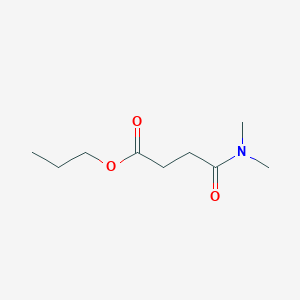
4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde is a heterocyclic compound with a unique structure that includes a carbazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole with specific reagents. For example, the reaction with 2-chloroacetamide forms 9-carbamoylmethyl-4a-methyl-2,3,4,4a-tetrahydro-1H-carbazolium chlorides, which can be further cyclized into imidazo derivatives . Another method involves the reaction with acrylamide to produce hexahydro-pyrimido derivatives .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include organomagnesium halides (Grignard reagents), acrylamide, and 2-chloroacetamide . Conditions often involve the presence of catalysts such as CuCl for radical mechanisms .
Major Products
The major products formed from these reactions include imidazo derivatives, hexahydro-pyrimido derivatives, and dialkylhexahydrocarbazole derivatives .
Applications De Recherche Scientifique
4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: It is explored for its potential use in drug development.
Industry: It finds applications in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde involves its interaction with specific molecular targets. For example, its reaction with organomagnesium halides in the presence of CuCl forms dialkylhexahydrocarbazole derivatives through a radical mechanism . This suggests that the compound can participate in radical reactions, which are important in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A related compound with similar structural features.
4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazole: Another closely related compound used in similar synthetic routes.
Uniqueness
4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde is unique due to its specific functional groups and the ability to form a variety of derivatives through different chemical reactions
Propriétés
Numéro CAS |
33965-86-5 |
|---|---|
Formule moléculaire |
C14H15NO |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
4a-methyl-3,4-dihydro-2H-carbazole-9-carbaldehyde |
InChI |
InChI=1S/C14H15NO/c1-14-9-5-4-8-13(14)15(10-16)12-7-3-2-6-11(12)14/h2-3,6-8,10H,4-5,9H2,1H3 |
Clé InChI |
WJKHIEDRSFIECH-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCC=C1N(C3=CC=CC=C23)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14021991.png)



![Sodium;[6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate](/img/structure/B14022018.png)


![2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14022043.png)






